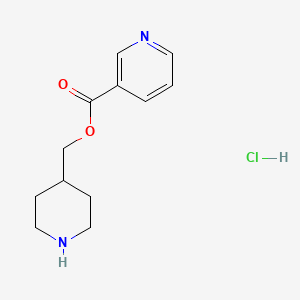4-Piperidinylmethyl nicotinate hydrochloride
CAS No.: 1219981-17-5
Cat. No.: VC2672134
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1219981-17-5 |
|---|---|
| Molecular Formula | C12H17ClN2O2 |
| Molecular Weight | 256.73 g/mol |
| IUPAC Name | piperidin-4-ylmethyl pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O2.ClH/c15-12(11-2-1-5-14-8-11)16-9-10-3-6-13-7-4-10;/h1-2,5,8,10,13H,3-4,6-7,9H2;1H |
| Standard InChI Key | IQILHYIBSWFMAL-UHFFFAOYSA-N |
| SMILES | C1CNCCC1COC(=O)C2=CN=CC=C2.Cl |
| Canonical SMILES | C1CNCCC1COC(=O)C2=CN=CC=C2.Cl |
Introduction
Chemical Identity and Structure
4-Piperidinylmethyl nicotinate hydrochloride is a hydrochloride salt of a nicotinic acid ester derivative. Its complete chemical identity can be summarized as follows:
| Property | Information |
|---|---|
| Chemical Name | 4-Piperidinylmethyl nicotinate hydrochloride |
| Alternative Name | 3-Pyridinecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) |
| CAS Number | 1219981-17-5 |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 256.73 (base) / 293.19 (with HCl) |
| Structure | Nicotinic acid ester linked to a piperidin-4-ylmethyl group, with HCl salt |
The compound consists of a nicotinate (pyridine-3-carboxylate) moiety connected via an ester linkage to a piperidin-4-ylmethyl group, forming a salt with hydrochloric acid. This structure combines both an aromatic heterocycle (pyridine) and an aliphatic heterocycle (piperidine), connected through an ester bond .
Physical and Chemical Properties
While specific physical property data for 4-Piperidinylmethyl nicotinate hydrochloride is limited in the literature, its properties can be inferred from its chemical structure and similar compounds:
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | White to off-white powder (typical for hydrochloride salts) |
| Solubility | Likely soluble in water, methanol, and polar solvents (characteristic of hydrochloride salts) |
| Storage Conditions | Recommended storage in inert atmosphere at room temperature |
| Stability | Sensitive to moisture and oxidation (inferred from similar compounds) |
Like many pharmaceutical intermediates with amine functionalities, the compound is likely hygroscopic and should be stored in a dry environment to maintain its stability and purity .
Synthesis Pathways
The synthesis of 4-Piperidinylmethyl nicotinate hydrochloride can be approached through several synthetic routes, primarily involving esterification reactions. Based on similar compounds in the search results, two potential synthetic pathways can be proposed:
Direct Esterification
This approach would involve the reaction between nicotinic acid and 4-piperidinylmethanol in the presence of an acid catalyst, followed by salt formation with HCl:
-
Activation of nicotinic acid with a coupling agent
-
Reaction with 4-piperidinylmethanol
-
Treatment with HCl to form the salt
From Protected Intermediates
An alternative approach could involve:
-
Protection of the piperidine nitrogen
-
Esterification with nicotinic acid or its derivative
-
Deprotection
-
Salt formation with HCl
Similar methodologies have been employed for the synthesis of structurally related compounds as seen in the pharmaceutical intermediate preparations .
Applications in Pharmaceutical Research
4-Piperidinylmethyl nicotinate hydrochloride and structurally related compounds have potential applications in several areas:
| Hazard Type | Classification/Information |
|---|---|
| GHS Pictogram | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P280, P305+P351+P338 (typical for irritants) |
| Handling Recommendations | Use in well-ventilated area, avoid dust generation |
| Incompatible Materials | Strong oxidizing agents |
As with many pharmaceutical intermediates, appropriate personal protective equipment should be used when handling this compound, including gloves, safety glasses, and respiratory protection where needed .
| Supplier | Product Information | Status |
|---|---|---|
| Cymit Quimica | Catalog #3D-UYB98117 | Discontinued |
| VWR/Matrix Scientific | Product code available | Listed in catalog |
The compound appears to be available primarily for research purposes and as a chemical intermediate rather than as an end-product pharmaceutical .
Related Compounds and Structural Analogs
Several structurally related compounds share similarities with 4-Piperidinylmethyl nicotinate hydrochloride:
Positional Isomers
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 3-Piperidinylmethyl nicotinate hydrochloride | 1219976-15-4 | Piperidine substitution at 3-position |
| 4-Piperidinyl nicotinate hydrochloride | 1219948-64-7 | Direct attachment without methylene linker |
These compounds would likely share similar chemical properties while potentially exhibiting different biological activities due to altered spatial arrangements .
Functional Group Variations
Other related esters of piperidine derivatives include:
-
Piperidin-4-ylmethyl benzoate hydrochloride (1220021-56-6)
-
4-Piperidinylmethyl 2-furoate hydrochloride (1219949-54-8)
-
4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride (1219968-10-1)
These compounds maintain the piperidin-4-ylmethyl ester structure but vary in the carboxylic acid component .
Research Context and Future Perspectives
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. Compounds containing the 4-piperidinylmethyl group have been studied in various contexts:
Synthetic Building Blocks
As highlighted in patent literature, 4-piperidinylmethyl esters serve as valuable intermediates in the synthesis of more complex molecules with various pharmacological activities. The reactivity of both the piperidine nitrogen and the ester functionality allows for further elaboration of the molecular scaffold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume